(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride
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Overview
Description
BIIE 0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y receptor Y2. It is widely used in scientific research to study the neuropeptide Y receptor Y2 and its role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIIE 0246 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production methods for BIIE 0246 hydrochloride are not widely published. The compound is typically produced in specialized laboratories and research facilities under controlled conditions to ensure its high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
BIIE 0246 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .
Scientific Research Applications
BIIE 0246 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the neuropeptide Y receptor Y2 and its interactions with other molecules.
Biology: Helps in understanding the role of the neuropeptide Y receptor Y2 in various biological processes, such as neurotransmission and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in conditions related to the neuropeptide Y receptor Y2, such as obesity, anxiety, and addiction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the neuropeptide Y receptor Y2
Mechanism of Action
BIIE 0246 hydrochloride exerts its effects by selectively binding to the neuropeptide Y receptor Y2, thereby blocking the action of neuropeptide Y. This inhibition modulates various physiological processes, including neurotransmitter release, appetite regulation, and stress response. The molecular targets and pathways involved include the neuropeptide Y receptor Y2 and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- BIBO 3304 trifluoroacetate salt
- PS372424 hydrochloride
- dBRD9 Hydrochloride
- LYN-1604 hydrochloride
- RS-127445 hydrochloride
Uniqueness
BIIE 0246 hydrochloride is unique due to its high selectivity and potency for the neuropeptide Y receptor Y2. It displays over 650-fold selectivity for the neuropeptide Y receptor Y2 compared to other neuropeptide Y receptors, making it a valuable tool for studying this specific receptor .
Properties
Molecular Formula |
C49H58ClN11O6 |
---|---|
Molecular Weight |
932.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride |
InChI |
InChI=1S/C49H57N11O6.ClH/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43;/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53);1H/t40-,43?;/m0./s1 |
InChI Key |
VYCYUWJROWCJJH-MFNWJDDUSA-N |
Isomeric SMILES |
C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl |
Origin of Product |
United States |
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